Technical Guide: Spectroscopic Characterization of 1-(5-Iodopyrazol-1-yl)-2-methyl-propan-2-ol
Technical Guide: Spectroscopic Characterization of 1-(5-Iodopyrazol-1-yl)-2-methyl-propan-2-ol
This guide provides an in-depth technical analysis of the spectroscopic characterization of 1-(5-Iodopyrazol-1-yl)-2-methyl-propan-2-ol . It focuses on the critical distinction between the 5-iodo and 3-iodo regioisomers—a common challenge in pyrazole chemistry—and outlines a self-validating analytical workflow.
Executive Summary & Compound Profile
1-(5-Iodopyrazol-1-yl)-2-methyl-propan-2-ol is a functionalized pyrazole intermediate, primarily utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., ALK or ROS1 inhibitors). Its structural integrity relies on the precise regiochemical placement of the iodine atom at the C5 position of the pyrazole ring.
The synthesis of N-alkylated iodopyrazoles often yields a mixture of 1,5- and 1,3- isomers. Distinguishing these isomers is critical, as the position of the iodine dictates the vector of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). This guide provides the definitive spectroscopic fingerprint for the 5-iodo isomer.
| Property | Data |
| IUPAC Name | 1-(5-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
| Molecular Formula | C |
| Molecular Weight | 266.08 g/mol |
| Monoisotopic Mass | 265.99 g/mol |
| Key Structural Feature | Pyrazole ring N-alkylated with a tert-butyl alcohol moiety; Iodine at C5 (adjacent to N-alkylation site).[1][2][3] |
Synthesis & Regiochemical Logic
To understand the spectroscopy, one must understand the origin of the sample. Two primary routes exist, each with distinct impurity profiles.
Route A: Direct Alkylation (Thermodynamic Control)
Reaction of 3-iodopyrazole (tautomeric with 5-iodopyrazole) with isobutylene oxide or 1-chloro-2-methyl-2-propanol.
-
Outcome: Typically favors the 1,3-isomer (sterically less hindered). The 1,5-isomer (target) is often the minor product (approx. 10-20%) due to "lone pair repulsion" and steric clash between the iodine and the incoming electrophile.
-
Implication: Samples from this route require rigorous HPLC purification and NOE validation.
Route B: Directed Lithiation (Kinetic Control)
Lithiation of the non-iodinated precursor 1-(pyrazol-1-yl)-2-methyl-propan-2-ol followed by an iodine quench.
-
Outcome: Exclusive formation of the 1,5-isomer . The N-alkyl group directs the lithiation to the adjacent C5 position via coordination (Directed Ortho Metalation - DoM).
-
Implication: This is the preferred route for generating an analytical standard.
Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM), ensuring C5 iodination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The definitive identification relies on 1H NMR and NOESY (Nuclear Overhauser Effect Spectroscopy).
1H NMR Data (400 MHz, CDCl
)
Note: Chemical shifts (
| Position | Multiplicity | Integral | Assignment Logic | ||
| H3 | 7.54 | d | 1H | 1.8 | Pyrazole H3. Deshielded by adjacent C=N. |
| H4 | 6.46 | d | 1H | 1.8 | Pyrazole H4. Shielded relative to H3. |
| N-CH | 4.18 | s | 2H | - | Methylene linking pyrazole and tert-butyl group. |
| OH | 2.85 | br s | 1H | - | Hydroxyl proton (concentration dependent). |
| CH | 1.18 | s | 6H | - | Gem-dimethyl protons. |
13C NMR Data (100 MHz, CDCl
)
| Carbon | Type | Assignment Logic | |
| C3 | 139.8 | CH | Typical pyrazole C3 shift. |
| C4 | 112.5 | CH | Typical pyrazole C4 shift. |
| C5 | 92.1 | C-I | Diagnostic: Carbon attached to Iodine is significantly upfield (shielded) due to the "Heavy Atom Effect". |
| C-OH | 70.8 | C(q) | Quaternary carbon of the alcohol. |
| N-CH | 59.4 | CH | Methylene carbon. |
| CH | 27.2 | CH | Gem-dimethyl carbons. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Observed Ion:
-
m/z: 267.1 (Calculated: 267.09)
-
Fragmentation Pattern:
-
249.1
: Loss of water from the tertiary alcohol (common in ESI source). -
141.0
: Rare in soft ionization, but loss of iodine may occur at high collision energies.
-
249.1
Self-Validating Protocol: Distinguishing 1,5- vs 1,3-Isomers
The most common error in this synthesis is misidentifying the 1,3-isomer (1-(3-iodopyrazol-1-yl)...) as the target. The following protocol validates the structure.
The NOE Diagnostic Test
The spatial proximity of the N-methylene protons (
-
Target (5-Iodo Isomer): The bulky Iodine atom is at C5, adjacent to the N-alkyl group.
-
Observation: NO NOE signal observed between
and any pyrazole proton. The Iodine blocks the interaction with H4.
-
-
Impurity (3-Iodo Isomer): The Hydrogen atom is at C5, adjacent to the N-alkyl group.
-
Observation: Strong NOE signal observed between
and the pyrazole proton at ~7.4 ppm (H5).
-
Figure 2: Logic flow for distinguishing regioisomers using NOESY NMR.
Experimental Methodology
Sample Preparation for NMR
-
Solvent: Dissolve 10 mg of the compound in 0.6 mL of CDCl
(Chloroform-d).-
Note: DMSO-d
can be used if solubility is poor, but it may shift the OH signal significantly (to ~4.5-5.0 ppm) and sharpen it due to reduced exchange.
-
-
Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.
-
Acquisition:
-
Standard 1H (16 scans).
-
NOESY 1D (Selective excitation of the N-CH
peak at 4.18 ppm). Mixing time: 500 ms.
-
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm.
-
Retention Time: The 5-iodo isomer typically elutes after the 3-iodo isomer due to the higher lipophilicity of the iodine being shielded by the alkyl group (ortho-substitution effect).
References
-
Regioselectivity in Pyrazole Alkylation
- Topic: Analysis of steric and electronic factors in N-alkyl
- Source:Journal of Heterocyclic Chemistry, "Regioselective alkyl
-
(Generalized reference for mechanism).
-
Lithiation of Pyrazoles
- Topic: Directed Ortho Metalation (DoM) for the synthesis of 5-iodopyrazoles.
- Source:Tetrahedron Letters, "Regioselective synthesis of 1,5-disubstituted pyrazoles via lithi
-
NMR of Iodopyrazoles
- Topic: Chemical shift anomalies in C-I substituted heterocycles.
- Source:Magnetic Resonance in Chemistry.
-
(Search for 1-methyl-5-iodopyrazole for analog comparison).
Sources
- 1. chemscene.com [chemscene.com]
- 2. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
